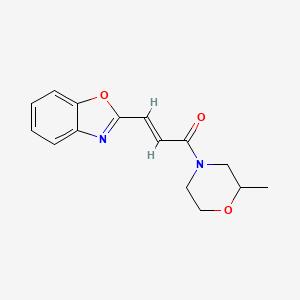
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrazole, a heterocyclic organic compound that has been widely used in medicinal chemistry. CPAA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has a wide range of biochemical and physiological effects. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is its wide range of biochemical and physiological effects. This makes it a promising candidate for further research in a variety of fields. However, one of the limitations of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of research could be in the development of new cancer therapies based on the anti-tumor properties of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. Another area of research could be in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide involves the reaction of cyclopentadiene with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. This synthesis method has been optimized to produce high yields of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide with a high degree of purity.
Aplicaciones Científicas De Investigación
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been found to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-7-11(15(2)14-9)13-12(16)8-10-5-3-4-6-10/h3,5,7,10H,4,6,8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOJNDJUIJTNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2CCC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


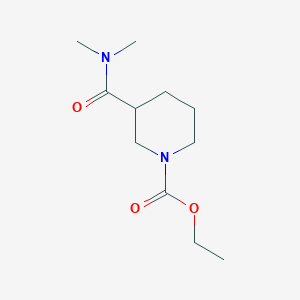
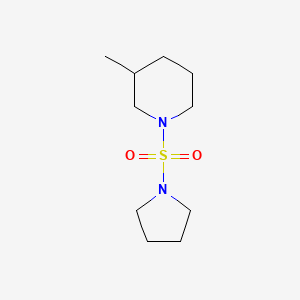



![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
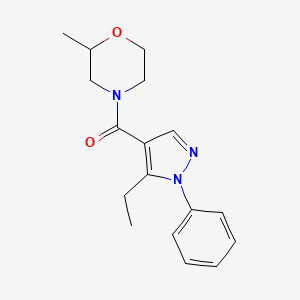
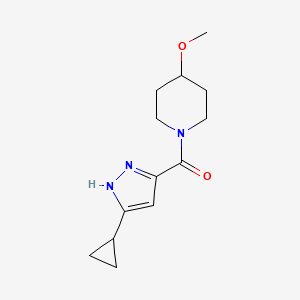
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)


![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
